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molecular formula C11H24O3 B8290486 2-(4-Methylbutyloxy)acetaldehyde diethylacetal

2-(4-Methylbutyloxy)acetaldehyde diethylacetal

Cat. No. B8290486
M. Wt: 204.31 g/mol
InChI Key: DODVQERVNDKHHU-UHFFFAOYSA-N
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Patent
US05425897

Procedure details

35 g of (S)-2-pentanol was dissolved in tetrahydrofuran, and 16 g of 60% sodium hydride was added thereto. After stirring for 30 minutes, 80 g of bromoacetaldehyde diethylacetal was added thereto, and the mixture was refluxed for 6 hours. After the reaction solution were concentrated and water and ether was added thereto, the mixture was shaken for mixing. The organic layer was collected and was dried with magnesium sulfate to remove the solvent off. Purification was carried out by column chromatography to obtain 2-(4-methylbutyloxy)acetaldehyde diethylacetal (54).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C@H:2]([OH:6])[CH2:3][CH2:4][CH3:5].[H-].[Na+].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13]Br)[CH3:10].O1CCC[CH2:19]1>>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][O:6][CH2:2][CH2:3][CH2:4][CH2:5][CH3:19])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C[C@@H](CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution were concentrated
ADDITION
Type
ADDITION
Details
water and ether was added
STIRRING
Type
STIRRING
Details
the mixture was shaken
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvent off
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(COCCCCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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